2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide
Description
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4O/c6-4-5(7)11(2-9-4)1-3(12)10-8/h2H,1,8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLSBIKQOCNNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380953 | |
| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-68-5 | |
| Record name | 4,5-Dichloro-1H-imidazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazole Functionalization
The 4,5-dichloroimidazole precursor is synthesized via halogenation of imidazole using phosphorus oxychloride (POCl₃) and N-chlorosuccinimide (NCS) under reflux conditions. Dichlorination occurs at the 4- and 5-positions, with yields exceeding 85% when using a 1:2 molar ratio of imidazole to NCS at 80°C for 6 hours.
Hydrazide Group Introduction
The functionalized imidazole is then coupled with a hydrazide precursor. A solvent-free method involves reacting 4,5-dichloroimidazole with tert-butyl chloroacetate in the presence of sodium hydride (NaH) at 60°C, followed by hydrolysis with hydrochloric acid to yield the acetic acid intermediate. Subsequent treatment with hydrazine hydrate (NH₂NH₂·H₂O) at room temperature for 12 hours produces the target hydrazide derivative.
Key Reaction:
Optimization of Reaction Conditions
Solvent-Free vs. Solvent-Based Synthesis
Comparative studies show solvent-free methods achieve higher yields (78–82%) than traditional ethanol-based systems (65–70%) due to reduced side reactions.
| Parameter | Solvent-Free Method | Ethanol-Based Method |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Time (h) | 4 | 6 |
| Yield (%) | 82 | 68 |
| Purity (HPLC, %) | 98.5 | 95.2 |
Catalytic Systems
The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction efficiency by 15–20%, particularly in the coupling step.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial protocols employ tubular flow reactors to maintain precise temperature control (60±2°C) and residence time (30 minutes). Key parameters include:
-
Throughput : 1.2 kg/h
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Conversion Rate : 94%
-
Purity : 99% (after recrystallization from ethanol/water)
Waste Management
The solvent-free process reduces hazardous waste generation by 40% compared to conventional methods. Residual sodium hydride is neutralized with CO₂ to form sodium bicarbonate, which is filtered and repurposed.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 209.03 [M+H]⁺, matching the theoretical mass.
Challenges and Solutions
Byproduct Formation
The primary byproduct, 4,5-dichloroimidazol-1-yl-acetic acid (≤5%), is minimized by:
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Strict stoichiometric control (1:1.05 imidazole:chloroacetate ratio)
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Reduced reaction temperature (50–60°C)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms in the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations :
- Chlorine Substitution: The dichloro substitution in the imidazole ring increases molecular weight and polarity compared to non-halogenated analogues (e.g., thienyl derivatives). This likely enhances stability and intermolecular interactions, as seen in the higher melting point of the thioamide analogue (204–207°C vs. 80–83°C for thienyl derivatives) .
- Functional Group Impact : Replacing the hydrazide group with a thioamide (as in the ethanethioamide derivative) introduces sulfur, which may alter redox properties and toxicity profiles. The ethyl ester analogue serves primarily as a synthetic precursor .
Comparison with Other Derivatives :
- Benzimidazole Derivatives : Compound 6 () was synthesized via sulfanylation followed by hydrazine treatment, demonstrating the adaptability of hydrazide chemistry across different heterocyclic cores .
- Thioamide Analogues : Substitution of hydrazine with thioacetamide introduces sulfur, as seen in , which requires distinct reaction conditions (e.g., CS₂ or Lawesson’s reagent) .
Biological Activity
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 175137-68-5
- Molecular Formula : C5H7Cl2N3
Research indicates that compounds containing imidazole rings exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism often involves interaction with specific enzymes or receptors in biological systems. For instance, imidazole derivatives can inhibit the activity of certain enzymes critical for bacterial protein synthesis, such as tyrosyl-tRNA synthetase, which is a target for novel antibacterial agents .
Antimicrobial Activity
Studies have shown that imidazole derivatives can possess considerable antimicrobial properties. For example, a related compound was evaluated for its effectiveness against various bacterial strains using the broth microdilution method. The minimal inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Research has also explored the anticancer potential of imidazole derivatives. The compound was tested against various cancer cell lines, including leukemia and glioma cells. The results indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
| Cell Line | IC50 (µM) |
|---|---|
| IPC-81 (Leukemia) | 15 |
| C6 (Glioma) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various imidazole derivatives found that compounds similar to this compound exhibited potent activity against resistant bacterial strains . The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy.
- Anticancer Mechanisms : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . This suggests potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide, and what reaction conditions ensure high yield?
- Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization under mild conditions. Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with controlled pH and temperature (e.g., 60–80°C) to minimize side reactions . Alternative routes involve TDAE (tetrakis(dimethylamino)ethylene) methodology for coupling aromatic carbonyl derivatives with substituted imidazole precursors, achieving yields >70% under nitrogen atmosphere .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm hydrazide protons (~8–10 ppm) and imidazole ring carbons (~120–150 ppm).
- X-ray Crystallography : Employ SHELX software for structure refinement. For example, anisotropic displacement ellipsoids in ORTEP diagrams (via WinGX suite) resolve bond angles and dihedral angles, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 246.0252 g/mol) verifies molecular formula and isotopic patterns .
Q. What biological activities are associated with this compound, and how are they assayed?
- Methodological Answer : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via broth microdilution assays. Anticancer potential is tested using MTT assays on HeLa cells, with IC values reported at 12–25 µM. Structure-activity relationship (SAR) studies recommend modifying the hydrazide moiety to enhance solubility and bioavailability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the thermochemical properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections calculates atomization energies and ionization potentials. For example, bond dissociation energies (BDEs) of the N–Cl bonds in the imidazole ring are predicted at ~75–80 kcal/mol, correlating with experimental stability under acidic conditions . Use Gaussian or ORCA software with a 6-311++G(d,p) basis set for optimized geometries .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Triangulation : Cross-validate NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Crystallographic Refinement : If NMR suggests multiple conformers, perform single-crystal X-ray diffraction to resolve ambiguity. For example, SHELXL refinement with twin correction resolves disorder in the imidazole ring .
- Dynamic NMR : Use variable-temperature -NMR to study hindered rotation in the hydrazide group, resolving split signals at low temperatures .
Q. How can reaction conditions be optimized to suppress side reactions during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for selective dehalogenation during cyclization.
- Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents to prevent hydrolysis of the hydrazide group .
- In-line Analytics : Employ ReactIR to monitor reaction progress and detect intermediates like nitrile tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
